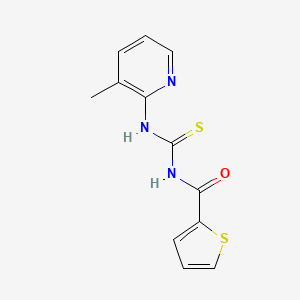
N-((3-Methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((3-Methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide is a thiourea derivative known for its diverse applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
The synthesis of N-((3-Methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide typically involves the reaction of 3-methylpyridine-2-amine with thiophene-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
N-((3-Methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
N-((3-Methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metal ions.
Medicine: Due to its anticancer properties, it has been investigated for its potential use in cancer therapy.
Industry: The compound is used in the synthesis of various organic materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of N-((3-Methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. In the case of its antibacterial activity, the compound is believed to inhibit the synthesis of bacterial cell walls by binding to key enzymes involved in the process. For its anticancer activity, it is thought to induce apoptosis in cancer cells by activating certain signaling pathways and inhibiting the activity of proteins that promote cell survival .
Comparison with Similar Compounds
N-((3-Methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide can be compared with other thiourea derivatives such as:
- N-((2-Chloropyridin-3-yl)carbamothioyl)thiophene-2-carboxamide
- N-((6-Methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide
- N-(Allylcarbamothioyl)thiophene-2-carboxamide
These compounds share similar structural features but differ in their substituents, which can significantly impact their biological activities and chemical properties. For instance, the presence of different substituents on the pyridine ring can alter the compound’s ability to form metal complexes or interact with biological targets .
Biological Activity
N-((3-Methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide is a thiourea derivative with significant biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound has garnered attention due to its antioxidant, antitumor, and potential antimicrobial properties.
Chemical Structure and Properties
The molecular formula of this compound is C12H11N3OS2, with a molecular weight of 277.4 g/mol. The compound features a thiophene ring linked to a pyridine moiety, which is crucial for its biological activity. The melting point is reported to be between 155–157 °C, and it can be characterized using various spectroscopic techniques such as FT-IR and NMR.
Antioxidant Activity
Research indicates that this compound exhibits strong antioxidant properties. It effectively scavenges free radicals, which helps mitigate oxidative stress in biological systems. This property is vital for potential therapeutic applications, especially in conditions where oxidative damage is prevalent.
Antitumor Activity
In vitro studies have demonstrated that this compound possesses significant antitumor activity. For instance, it has been shown to induce cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the S phase, leading to decreased cell viability .
Case Study: Antitumor Efficacy
A detailed study evaluated the effects of this compound on MCF-7 cells. The compound was found to significantly reduce cell viability with an IC50 value comparable to established chemotherapeutics. The treated cells exhibited increased lactate dehydrogenase (LDH) levels, indicating cellular damage and apoptosis .
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 225 | Induces apoptosis; cell cycle arrest |
| HepG2 | 1.67 | Cytotoxicity through apoptosis |
| A549 | 1.11 | Inhibits proliferation |
Antimicrobial Properties
Preliminary investigations suggest that this compound may also exhibit antimicrobial activity against various bacterial strains. The structural features of the compound allow it to interact with biological macromolecules, potentially inhibiting microbial growth .
The biological activity of this compound can be attributed to its ability to form metal complexes that interact with DNA and proteins. These interactions may lead to cytotoxic effects on cancer cells by disrupting cellular processes essential for survival .
Comparative Analysis with Similar Compounds
The uniqueness of N-((3-Methylpyridin-2-yl)carbamothioyl)thiophene lies in its combination of structural characteristics that enhance its biological activity compared to simpler thioureas.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-Methylpyridin-2-yl)carbamothioylthiophene | Similar thiourea structure | Moderate antitumor activity |
| N,N-Diethylthiourea | Simple thiourea | Broad biological activity |
| Benzoylthiourea | Aromatic thiourea | Higher reactivity; variable activity |
Properties
Molecular Formula |
C12H11N3OS2 |
|---|---|
Molecular Weight |
277.4 g/mol |
IUPAC Name |
N-[(3-methylpyridin-2-yl)carbamothioyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C12H11N3OS2/c1-8-4-2-6-13-10(8)14-12(17)15-11(16)9-5-3-7-18-9/h2-7H,1H3,(H2,13,14,15,16,17) |
InChI Key |
NCBSEFLBPQTPAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=S)NC(=O)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















